Methyl 6-fluoro-1,3-benzoxazole-7-carboxylate
Description
Chemical Identity and Nomenclature
This compound is systematically defined by its International Union of Pure and Applied Chemistry (IUPAC) name, which reflects its substitution pattern and functional groups. The compound’s identity is further specified by the following physicochemical descriptors:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Registry Number | 1936335-40-8 |
| Molecular Formula | C₉H₆FNO₃ |
| Molecular Weight | 195.15 g/mol |
| SMILES Notation | O=C(C1=C(OC=N2)C2=CC=C1F)OC |
The benzoxazole core consists of a fused benzene and oxazole ring, with the fluorine atom and methyl ester group positioned at carbons 6 and 7, respectively. The ester moiety enhances solubility in organic solvents, while the fluorine atom introduces electronegativity, influencing electronic distribution across the aromatic system.
Historical Development in Heterocyclic Chemistry
Benzoxazoles emerged as a critical class of heterocyclic compounds in the late 19th century, with early syntheses involving cyclization reactions of ortho-aminophenols. The introduction of fluorine into heteroaromatic systems gained momentum in the mid-20th century, driven by advancements in electrophilic fluorination and the recognition of fluorine’s ability to modulate biological activity. This compound represents a modern iteration of these efforts, combining traditional benzoxazole synthesis with contemporary fluorination techniques.
Key milestones in its development include:
- Catalytic Cyclization Methods : Innovations in titanium-based catalysts enabled efficient benzoxazole ring formation from precursor molecules, reducing reaction times and improving yields.
- Position-Selective Fluorination : Advances in directing-group chemistry allowed precise fluorine incorporation at position 6, avoiding regioisomeric byproducts.
- Esterification Protocols : Microwave-assisted esterification techniques facilitated the introduction of the methyl ester group under mild conditions, preserving the integrity of the fluorine substituent.
Significance in Benzoxazole Derivative Research
The compound’s significance stems from three interrelated factors:
- Electronic Modulation : The fluorine atom’s electronegativity withdraws electron density from the benzoxazole ring, creating an electron-deficient system that enhances reactivity in nucleophilic aromatic substitution and metal-catalyzed coupling reactions.
- Biological Relevance : Fluorinated benzoxazoles exhibit improved metabolic stability and membrane permeability compared to non-fluorinated analogs, making them attractive candidates for drug discovery.
- Synthetic Flexibility : The methyl ester serves as a convertible functional group, enabling derivatization into amides, carboxylic acids, or ketones for structure-activity relationship studies.
Recent applications include its use as:
- A precursor for kinase inhibitor development in oncology research.
- A ligand in catalytic systems for cross-coupling reactions.
- A building block for fluorescent probes in materials science.
Properties
Molecular Formula |
C9H6FNO3 |
|---|---|
Molecular Weight |
195.15 g/mol |
IUPAC Name |
methyl 6-fluoro-1,3-benzoxazole-7-carboxylate |
InChI |
InChI=1S/C9H6FNO3/c1-13-9(12)7-5(10)2-3-6-8(7)14-4-11-6/h2-4H,1H3 |
InChI Key |
VOEVRVQYRZYLLF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC2=C1OC=N2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-fluoro-1,3-benzoxazole-7-carboxylate typically involves the condensation of 2-aminophenol with a fluorinated aromatic aldehyde under specific reaction conditions. One common method involves the use of aqueous hydrogen peroxide (H₂O₂) and ethanol as solvents, with titanium tetraisopropoxide (TTIP) as a catalyst. The reaction is carried out at 50°C to yield the desired benzoxazole derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts such as mesoporous titania-alumina mixed oxide (MTAMO) can be employed to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: Methyl 6-fluoro-1,3-benzoxazole-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzoxazole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOCH₃) can be employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Medicinal Chemistry
Methyl 6-fluoro-1,3-benzoxazole-7-carboxylate is being explored for its potential as a pharmaceutical agent. Its structural features allow it to interact with biological targets effectively. Research indicates that it may exhibit:
- Antimicrobial Activity : Studies have shown that benzoxazole derivatives, including this compound, have significant antibacterial effects against various Gram-positive bacteria. For instance, minimum inhibitory concentrations (MICs) were reported in the range of 0.5 to 8 µg/mL against strains such as Staphylococcus aureus and Streptococcus faecalis .
- Anticancer Properties : The compound has demonstrated cytotoxic effects against several cancer cell lines, including breast (MCF-7), lung (A549), liver (HepG2), and colorectal (HCT-116) cancers. In vitro assays indicated IC50 values ranging from 12 µM to 25 µM, suggesting moderate potency compared to established chemotherapeutic agents .
Biological Research
The compound's mechanism of action involves interaction with specific molecular pathways that regulate cellular processes. It has been observed to modulate enzyme activity by binding to active sites or altering enzyme conformation, which can inhibit or activate specific pathways relevant to disease progression .
Material Science
In addition to its biological applications, this compound is being investigated for its potential use in developing new materials due to its unique chemical properties. The compound may serve as a precursor in synthesizing specialty chemicals or polymers with enhanced functionalities.
Antibacterial Activity Study
A study highlighted the antibacterial efficacy of various benzoxazole derivatives, including this compound. The findings demonstrated significant activity against multiple bacterial strains with MIC values ranging from 0.5 to 8 µg/mL, indicating its potential as an antimicrobial agent in clinical settings.
Cytotoxicity Assessment
In vitro studies conducted on several cancer cell lines revealed that this compound exhibited cytotoxic effects with IC50 values ranging between 12 µM and 25 µM. These results support further investigation into its development as an anticancer therapeutic .
Mechanism of Action
The mechanism of action of methyl 6-fluoro-1,3-benzoxazole-7-carboxylate involves its interaction with specific molecular targets. In biological systems, it can inhibit the growth of microorganisms by interfering with their metabolic pathways. The compound may also induce apoptosis in cancer cells by increasing intracellular reactive oxygen species (ROS) levels and disrupting mitochondrial membrane potential .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects and Structural Variations
Methyl 6-chloro-3-(1-methylhydrazino)-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate ()
- Molecular Formula : C₁₀H₁₀ClN₃O₄S₂
- Key Features: Chlorine substituent at position 4. Sulfone (SO₂) and methylhydrazino groups enhance molecular weight (367.79 g/mol) and polarity. Melting Point: 252–253°C (decomposition), attributed to intermolecular interactions from sulfone groups .
- Spectroscopy : IR shows SO₂ stretches at 1340 and 1155 cm⁻¹, distinct from fluorine-related absorptions.
Methyl 6-hydroxy-1,3-benzoxazole-7-carboxylate ()
- Molecular Formula: C₉H₇NO₄
- Key Features :
Methyl 2-substitutedphenyl-1,3-benzoxazole-5-carboxylates ()
- Synthesis: Prepared via reflux of methyl-3-amino-4-hydroxybenzoate with aryl acids.
- Key Features: Substituted phenyl groups at position 2 introduce steric bulk and electronic diversity.
Physicochemical Properties
Key Observations :
- Fluorine vs. Chlorine : The fluorine atom’s smaller size and higher electronegativity result in weaker steric hindrance and stronger electron-withdrawing effects compared to chlorine. This may enhance the target compound’s reactivity in electrophilic substitutions .
- Hydroxyl vs. Fluoro : The hydroxyl group in increases hydrogen bonding capacity, likely improving solubility in polar solvents but reducing thermal stability compared to the fluorinated analog .
Spectroscopic and Reactivity Comparisons
- IR Spectroscopy :
- NMR Data :
- Fluorine’s deshielding effect in ¹³C-NMR shifts benzoxazole ring carbons upfield compared to chloro or hydroxy analogs.
Biological Activity
Methyl 6-fluoro-1,3-benzoxazole-7-carboxylate is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into the biological activity of this compound, highlighting its pharmacological properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
This compound possesses a unique molecular structure characterized by a benzoxazole ring with a fluoro substituent and a carboxylate ester. Its molecular formula is , with a molecular weight of approximately 211.17 g/mol. The presence of functional groups such as the fluoro group and the carboxylate moiety contributes to its reactivity and biological activity.
Pharmacological Activities
Recent studies have indicated that this compound exhibits a range of biological activities:
- Anticancer Activity : Research has shown that benzoxazole derivatives can exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound demonstrated IC50 values in the micromolar range against lung cancer cells, indicating potential for development as anticancer agents .
- Antimicrobial Properties : The compound's structural features suggest it may possess antimicrobial activities. Studies on related benzoxazole derivatives have reported notable antibacterial and antifungal effects, making this compound a candidate for further investigation in infectious disease treatment .
- Anti-inflammatory Effects : Some benzoxazole derivatives have been noted for their anti-inflammatory properties. Given the structural similarities, this compound may exhibit similar effects, warranting further exploration in inflammatory disease models .
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of the Benzoxazole Core : The initial step often includes the cyclization of ortho-amino phenols with carboxylic acids or their derivatives under acidic conditions.
- Fluorination : The introduction of the fluorine atom can be achieved through electrophilic fluorination methods or by using fluorinating agents in the presence of suitable solvents.
- Esterification : Finally, the carboxylic acid group is converted to an ester through reaction with methanol in the presence of acid catalysts.
Case Studies and Research Findings
A variety of studies have explored the biological activities of this compound and related compounds:
Q & A
Q. What synthetic methodologies are recommended for Methyl 6-fluoro-1,3-benzoxazole-7-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of fluorinated heterocycles like this compound typically involves cyclocondensation of fluorinated precursors with carboxylate esters. For example, analogous fluoroquinolones are synthesized via nucleophilic substitution at the 6-fluoro position, followed by esterification under acidic conditions . Key steps include:
- Use of N-ethylpiperazine as a nucleophile to introduce substituents at the 7-position .
- Purification via column chromatography (silica gel, petroleum ether/ethyl acetate gradients) to isolate intermediates .
- Crystallization using hexane/ethyl acetate mixtures to obtain pure products .
Optimization involves monitoring reaction progress via TLC and adjusting stoichiometry to minimize byproducts like N-ethylpiperazine derivatives .
Q. How can NMR spectroscopy and X-ray crystallography be applied to characterize this compound?
- Methodological Answer :
- NMR : Use ¹H/¹³C NMR (600 MHz, CDCl₃) to confirm regiochemistry. Key signals include:
- Fluorine-induced splitting in aromatic protons (δ ~7.42 ppm for adjacent H) .
- Ester carbonyl (δ ~165–170 ppm in ¹³C NMR) .
- X-ray Crystallography : Refinement via SHELXL can resolve disorder in substituents (e.g., CF₃ groups split into two sites with 88.8:11.2 occupancy) . Use the Cambridge Structural Database (CSD) to validate bond lengths/angles against similar fluorinated benzoxazoles .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for fluorinated benzoxazoles, particularly regarding hydrogen bonding and ring puckering?
- Methodological Answer : Contradictions arise from dynamic disorder (e.g., CF₃ rotation) or pseudosymmetry. To address this:
- Apply graph set analysis to hydrogen-bonding patterns (e.g., R₂²(8) motifs for carboxylate dimers) .
- Use Cremer-Pople puckering parameters to quantify ring non-planarity (e.g., amplitude Q and phase angle φ for five-membered benzoxazole rings) .
- Compare with CSD entries (e.g., CCDC codes for related structures) to identify outliers .
Q. What structure-activity relationship (SAR) insights exist for fluorinated benzoxazoles in antimicrobial studies?
- Methodological Answer : Fluorine at the 6-position enhances lipophilicity and membrane penetration. Key SAR findings:
- Substitution at the 7-position (e.g., piperazinyl groups) improves Staphylococcus aureus inhibition (MIC < 1 µg/mL) .
- Ester-to-acid hydrolysis (e.g., converting methyl ester to carboxylic acid) reduces activity, suggesting ester stability is critical .
In vitro assays should include cytotoxicity profiling against mammalian cell lines to differentiate target-specific effects .
Q. How can impurity profiling be conducted for this compound during scale-up synthesis?
- Methodological Answer :
- HPLC : Use a C18 column with 0.1% trifluoroacetic acid/acetonitrile gradient (retention time ~8–12 min) . Monitor for:
- Des-fluoro byproduct (retention time ~6.5 min) .
- Hydrolyzed acid derivative (retention time ~10.2 min) .
- Reference Standards : Employ USP-grade impurities (e.g., 9-hydroxyrisperidone analogs) as controls for quantification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
